propachlor ESA
Overview
Description
Propachlor ethanesulfonic acid is a metabolite of the herbicide propachlor. It is an organosulfonic acid that is 2-oxoethanesulfonic acid substituted by a phenyl (propan-2-yl)amino group at position 2 . Propachlor ethanesulfonic acid is commonly found in water supplies near agricultural production areas and is used on various crops including corn and soybeans .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propachlor ethanesulfonic acid is typically synthesized through the degradation of propachlor. The degradation process involves microbial action that converts propachlor into its ethanesulfonic acid metabolite . The synthetic route involves the transformation of propachlor through nucleophilic substitution by dithionite, resulting in the formation of propachlor ethanesulfonic acid .
Industrial Production Methods
Industrial production of propachlor ethanesulfonic acid involves the large-scale synthesis of propachlor followed by its controlled degradation to produce the ethanesulfonic acid metabolite. This process is carried out under specific conditions to ensure the efficient conversion of propachlor to propachlor ethanesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Propachlor ethanesulfonic acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Propachlor ethanesulfonic acid is formed through nucleophilic substitution reactions involving dithionite.
Dechlorination: The dechlorination of propachlor is a key step in the formation of propachlor ethanesulfonic acid.
Common Reagents and Conditions
Dithionite: Used as a nucleophilic reagent for the dechlorination of propachlor.
Microbial Action: Microbial degradation is a natural process that converts propachlor to propachlor ethanesulfonic acid.
Major Products Formed
Propachlor Ethanethiol: An intermediate product formed during the dechlorination of propachlor.
Propachlor Ethanethiol Sulfonic Acid: Another intermediate product formed during the transformation of propachlor.
Scientific Research Applications
Propachlor ethanesulfonic acid has several scientific research applications, including:
Environmental Monitoring: Used to monitor the presence of herbicide metabolites in water supplies.
Analytical Chemistry: Employed in the development of sensitive and selective sensors for the detection of herbicide residues.
Agricultural Research: Studied for its role in the degradation of herbicides and its impact on crop production.
Mechanism of Action
The primary mechanism of action of propachlor ethanesulfonic acid involves the dechlorination of propachlor through nucleophilic substitution by dithionite . This process results in the formation of sulfur nucleophile substituted compounds, including propachlor ethanesulfonic acid . The molecular targets and pathways involved in this transformation include the activation of dithionite and the subsequent nucleophilic attack on the propachlor molecule .
Comparison with Similar Compounds
Propachlor ethanesulfonic acid is similar to other chloroacetanilide herbicide metabolites, such as:
Acetochlor Ethanethiol Sulfonic Acid: Another herbicide metabolite with similar chemical properties.
Alachlor Ethanethiol Sulfonic Acid: Shares similar degradation pathways and environmental impact.
Metolachlor Ethanethiol Sulfonic Acid: Exhibits similar chemical reactions and applications.
Propachlor ethanesulfonic acid is unique due to its specific molecular structure and the conditions required for its formation. Its role as a metabolite of propachlor distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16/h3-7,9H,8H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSZJLBDHMMCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891452 | |
Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123732-85-4 | |
Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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